molecular formula C22H27FN2O3 B3006586 methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396572-45-4

methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B3006586
CAS No.: 1396572-45-4
M. Wt: 386.467
InChI Key: GXRHPYCKUCGPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a structurally complex molecule featuring a 3,4-dihydroisoquinoline core modified with a fluorine atom at position 7, a methyl carboxylate group at position 2, and an adamantane-1-ylcarbamoyl substituent at position 1.

Properties

IUPAC Name

methyl 1-(1-adamantylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-28-21(27)25-5-4-16-2-3-17(23)9-18(16)19(25)20(26)24-22-10-13-6-14(11-22)8-15(7-13)12-22/h2-3,9,13-15,19H,4-8,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHPYCKUCGPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC34CC5CC(C3)CC(C5)C4)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common approach involves the reaction of 1-aminoadamantane with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with a fluoro-substituted dihydroisoquinoline derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of derivatives that exhibit promising biological activities. Its structure incorporates an adamantane moiety, which is known for enhancing the pharmacokinetic properties of drugs. The incorporation of fluorine in the isoquinoline structure can also improve metabolic stability and bioavailability.

Table 1: Structural Features and Their Implications

Structural FeatureImplication
Adamantane moietyEnhances lipophilicity and membrane penetration
Fluorine substitutionIncreases metabolic stability
Isoquinoline corePotential for diverse biological activities

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-((3S,5S,7S)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MIC).

Case Study: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several derivatives against standard bacterial strains. The results indicated that certain derivatives had MIC values below 4 µg/mL, categorizing them as sensitive to the tested bacteria. This suggests that the compound may have potential as an antimicrobial agent.

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit specific oncogenic pathways.

Table 2: Anticancer Activity Overview

Compound TypeCancer TypeMechanism of Action
Isoquinoline derivativesVarious solid tumorsInhibition of cell proliferation
Adamantane-based compoundsLeukemiaInduction of apoptosis

Neurological Applications

Given the compound's ability to cross the blood-brain barrier due to its lipophilicity, it may be explored for neurological applications. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

Research Insights on Neuroprotection

Studies have indicated that certain adamantane derivatives can exhibit neuroprotective effects by inhibiting excitotoxicity and oxidative stress in neuronal cells. This suggests a potential avenue for further research into this compound as a therapeutic agent in neurodegenerative conditions.

Conclusion and Future Directions

This compound exhibits considerable promise across various fields of medicinal chemistry and pharmacology. Its unique structural features may lead to significant advancements in antimicrobial therapies, cancer treatment modalities, and neurological applications.

Future research should focus on:

  • Comprehensive pharmacological studies to elucidate mechanisms of action.
  • Clinical trials to assess efficacy and safety profiles.
  • Exploration of synthetic pathways to optimize yield and bioactivity.

Mechanism of Action

The mechanism of action of methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or by altering the enzyme’s conformation . The fluoro group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Analytical Data (Notable Features)
Target Compound C₂₁H₂₇FN₂O₃ 374.45 g/mol 7-F, Adamantane carbamoyl N/A (Predicted adamantane δ 1.7–2.1)
Adamantane-1-carboxylic Acid Amide (38) C₂₅H₃₂N₂O₂ 392.54 g/mol Adamantane, 4-oxo-quinoline LC-MS: m/z 393 (MH⁺)
Compound from C₁₉H₁₉ClN₂O₃ 358.80 g/mol 3-Cl-2-methylphenyl, no F SMILES: COC(=O)N1CCc2ccccc2C1C(=O)Nc1cccc(Cl)c1C
Methyl β-carboline-3-carboxylate (11) C₁₄H₁₂N₂O₂ 240.26 g/mol β-carboline core, methyl ester ¹H-NMR: δ 2.85 (CH₃), 4.03 (COOCH₃)

Key Observations:

Core Heterocycle Differences: The target compound’s dihydroisoquinoline core differs from the 4-oxo-dihydroquinoline in compound 38 and the β-carboline in compound 11 .

Substituent Effects :

  • Adamantane vs. Aromatic Groups : The adamantane substituent in the target compound and compound 38 enhances lipophilicity compared to the 3-chloro-2-methylphenyl group in . Adamantane’s rigid, bulky structure may improve membrane permeability but reduce aqueous solubility.
  • Halogen Effects : The 7-fluoro substituent in the target compound vs. 3-chloro in : Fluorine’s electronegativity and small size may reduce metabolic oxidation compared to chlorine.

Molecular Weight and Functionalization :

  • The target compound (374.45 g/mol) is lighter than compound 38 (392.54 g/mol) , likely due to differences in core heterocycles and substituent sizes.

Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Adamantane-Containing Compounds : Adamantane derivatives (e.g., amantadine) often target viral proteins or lipid membranes . The target’s adamantane group may confer similar advantages in crossing biological barriers.

Biological Activity

Methyl 1-((3S,5S,7S)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step processes that typically include the formation of the isoquinoline framework followed by the introduction of adamantane and fluoro substituents. The structural formula can be represented as:

C18H24FN2O3\text{C}_{18}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{3}

This structure features a unique combination of an adamantane core and a dihydroisoquinoline moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Compound A≤ 4S. aureus
Compound B8E. coli
Methyl derivative≤ 4K. pneumoniae

The Minimum Inhibitory Concentration (MIC) values indicate that methyl derivatives often show enhanced potency compared to their non-methylated counterparts.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Recent studies have indicated that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : IC50 values were determined to be in the low micromolar range, indicating significant cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Adamantane Core : Known for enhancing lipophilicity and cellular uptake.
  • Fluoro Substituent : Increases binding affinity to biological targets.
  • Carbamoyl Group : May enhance interactions with specific enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.